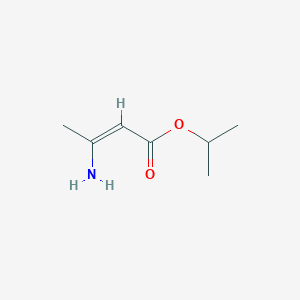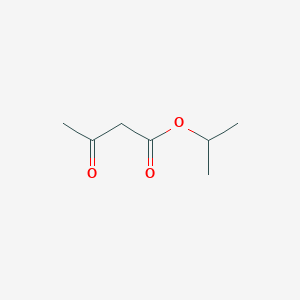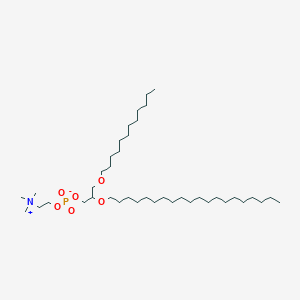
(3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate, also known as DPPTE, is a phospholipid molecule that has gained significant attention in the scientific community due to its unique properties. DPPTE is a cationic lipid that is commonly used in the development of lipid-based nanoparticles, which are used in drug delivery and gene therapy applications.
Mecanismo De Acción
(3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is a cationic lipid that interacts with negatively charged molecules, such as DNA and RNA. The positive charge of (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate allows it to form electrostatic interactions with the negatively charged molecules, facilitating their uptake into cells. Additionally, (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has been shown to induce membrane fusion, which is important for the delivery of drugs and genes into cells.
Efectos Bioquímicos Y Fisiológicos
(3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has been shown to have low toxicity and is well-tolerated by cells. Additionally, (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate-based nanoparticles have been shown to have high transfection efficiency and low cytotoxicity, making them ideal for use in gene therapy. (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has also been shown to induce membrane fusion, which is important for the delivery of drugs and genes into cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is its ability to form stable lipid-based nanoparticles. Additionally, (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate-based nanoparticles have been shown to have high transfection efficiency and low cytotoxicity, making them ideal for use in gene therapy. However, one of the main limitations of (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is its relatively high cost compared to other lipid-based nanoparticles.
Direcciones Futuras
There are several future directions for the use of (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate in scientific research. One area of interest is the development of (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate-based nanoparticles for the delivery of RNA-based therapeutics, such as siRNA and miRNA. Additionally, (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate-based nanoparticles could be used in the development of vaccines, as they have been shown to be effective in stimulating an immune response. Finally, there is potential for the use of (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate-based nanoparticles in the delivery of CRISPR/Cas9 gene editing tools.
Métodos De Síntesis
(3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate can be synthesized using a variety of methods, including the phosphoramidite method and the phospholipid synthesis method. The phosphoramidite method involves the reaction of a protected phosphoramidite with an alcohol, followed by deprotection to yield (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate. The phospholipid synthesis method involves the reaction of a phosphatidylcholine with a cationic amine to yield (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate.
Aplicaciones Científicas De Investigación
(3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has been extensively used in scientific research due to its unique properties. It is commonly used in the development of lipid-based nanoparticles, which are used in drug delivery and gene therapy applications. (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate-based nanoparticles have been shown to have high transfection efficiency and low cytotoxicity, making them ideal for use in gene therapy. Additionally, (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has been used in the development of liposomal formulations for the delivery of anticancer drugs.
Propiedades
Número CAS |
106689-19-4 |
|---|---|
Nombre del producto |
(3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Fórmula molecular |
C40H84NO6P |
Peso molecular |
706.1 g/mol |
Nombre IUPAC |
(3-dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H84NO6P/c1-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-36-45-40(39-47-48(42,43)46-37-34-41(3,4)5)38-44-35-32-30-28-26-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3 |
Clave InChI |
NUPHZIVQECYTNH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCOC(COCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCOC(COCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Sinónimos |
1-DOC-2-EIC-PC 1-dodecyl-2-eicosyl-glycero-3-phosphocholine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



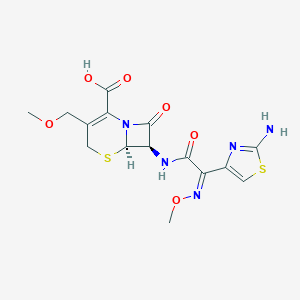
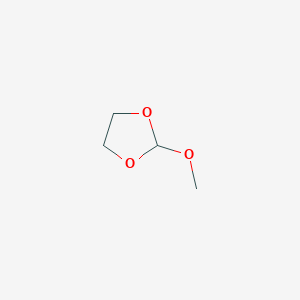
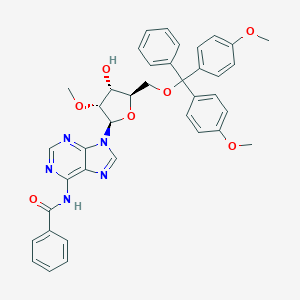

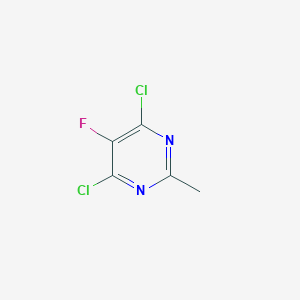
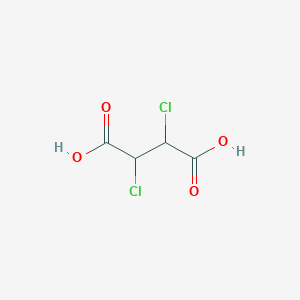
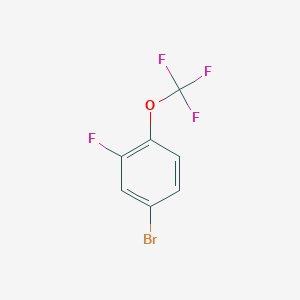
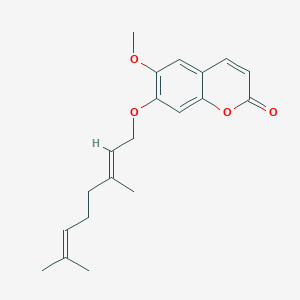
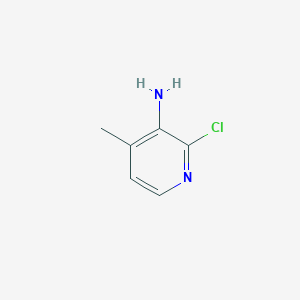
![1-Methoxycalix[6]arene](/img/structure/B17606.png)
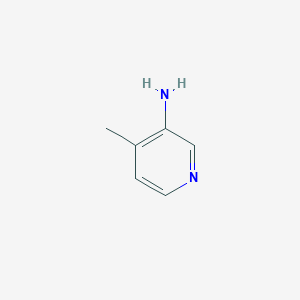
![(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol](/img/structure/B17611.png)
